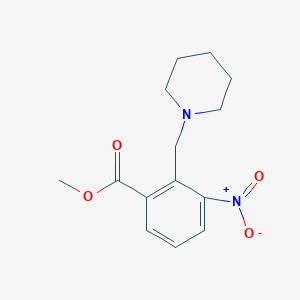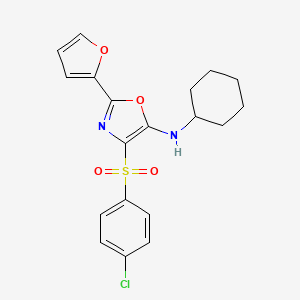
4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as CSPO and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
The chemical compound 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine, owing to its structural features, may have implications similar to those observed in the synthesis of various sulfonamide derivatives. For instance, derivatives synthesized from 4-chlorobenzoic acid have demonstrated antiviral activities, specifically against the tobacco mosaic virus (Chen et al., 2010). This suggests potential research avenues for investigating the antiviral capabilities of similar sulfonamide compounds.
Luminescence and Electronic Effects
Compounds related to this compound, such as 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, have been studied for their spectral and luminescence properties. These studies highlight the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, showing significant salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993). This opens up potential applications in materials science, particularly in the development of new luminescent materials.
Antimicrobial Applications
Another research direction involves the synthesis of formazans from Mannich bases derived from similar compounds, showcasing moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). This suggests that this compound and its derivatives could be explored for their antimicrobial properties.
Synthesis of Novel Heterocyclic Systems
Research has also been conducted on the synthesis of novel heterocyclic systems, such as the transformation of the 1,2,5-oxadiazole ring into the 1,2,5-thiadiazole ring, which is relevant to the structural manipulation of similar compounds (Konstantinova et al., 2014). This demonstrates the compound's potential in contributing to the synthesis of new heterocyclic systems with possible pharmaceutical applications.
Cytotoxicity Evaluation
Derivatives bearing the 4-(4-chlorophenylsulfonyl)phenyl moiety have been synthesized and evaluated for their cytotoxic effects, indicating potential applications in cancer research (Apostol, 2021). This highlights the importance of such compounds in developing new anticancer agents.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h4,7-12,14,21H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMVHOSJRGLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)
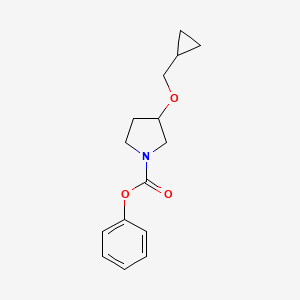

![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)
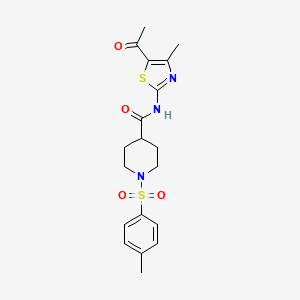


![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)
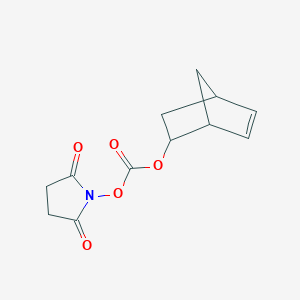
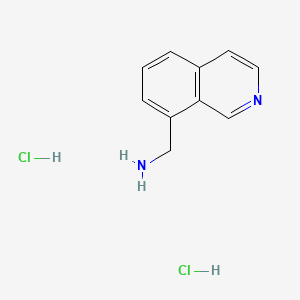
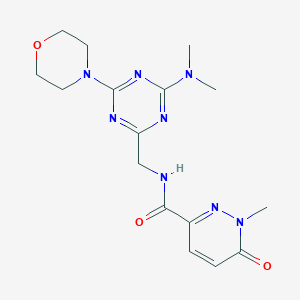
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2448249.png)
